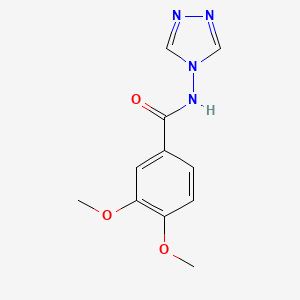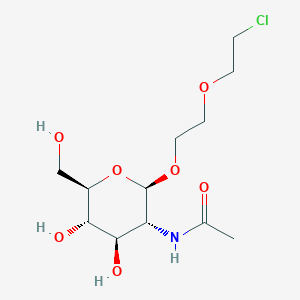
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters It features a benzene ring substituted with three methyl groups and a carbothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl 2,4,6-trimethylbenzene-1-carbothioate typically involves the reaction of 2,4,6-trimethylbenzenethiol with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2,4,6-Trimethylbenzenethiol+Methyl chloroformate→S-Methyl 2,4,6-trimethylbenzene-1-carbothioate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: S-Methyl 2,4,6-trimethylbenzene-1-carbothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4,6-Trimethylbenzenethiol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-Methyl 2,4,6-trimethylbenzene-1-carbothioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key metabolic processes in microorganisms, leading to their antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,4,5-trimethylbenzene-1-carbothioate
- Methyl 2,4,6-trimethylbenzoate
- 2,4,6-Trimethylbenzenethiol
Comparison
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity compared to similar compounds. For example, while methyl 2,4,6-trimethylbenzoate is an ester, the carbothioate group in this compound makes it more reactive towards nucleophiles and electrophiles.
Eigenschaften
CAS-Nummer |
39248-77-6 |
|---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
S-methyl 2,4,6-trimethylbenzenecarbothioate |
InChI |
InChI=1S/C11H14OS/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3 |
InChI-Schlüssel |
AVWVNSROYFSVMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


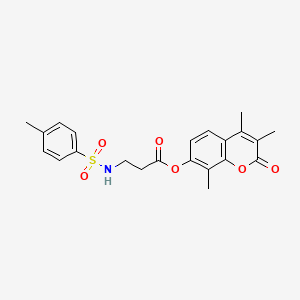
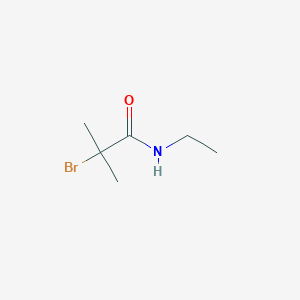
methanone](/img/structure/B14143115.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
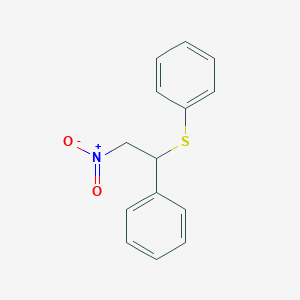
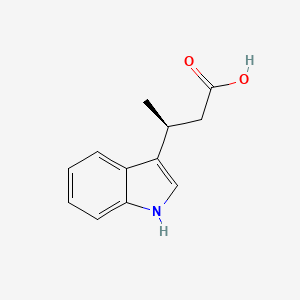
![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
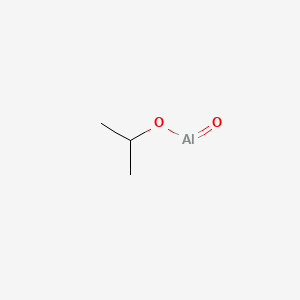
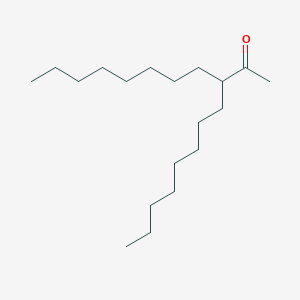
![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
